

## Hydroxy-PEG12-t-butyl Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Hydroxy-PEG12-t-butyl ester

Cat. No.: B3164354

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CAS Number: 1186025-29-5

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **Hydroxy-PEG12-t-butyl ester**. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and surface modification, offering a combination of a hydroxyl group for further functionalization and a t-butyl protected carboxylic acid.[1][2] The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[2]

## Physicochemical and Technical Data

A summary of the key quantitative data for **Hydroxy-PEG12-t-butyl ester** is presented in the table below for easy reference and comparison.

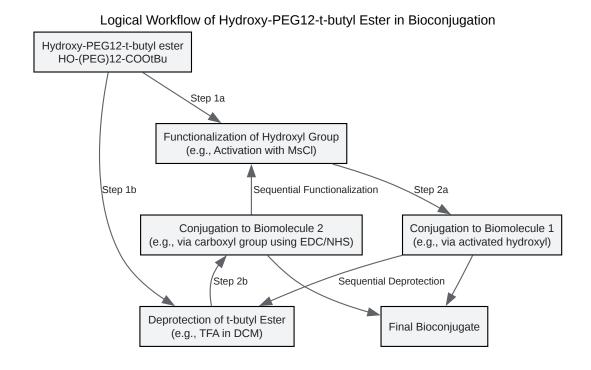


Property	Value	Reference(s)
CAS Number	1186025-29-5	[2]
Molecular Formula	C31H62O15	[2]
Molecular Weight	674.8 g/mol	[2]
Purity	Typically ≥98%	[2]
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in Water, DMSO, DMF, DCM	[2]
Storage Condition	-20°C	[2]

## **Core Applications and Logical Workflow**

**Hydroxy-PEG12-t-butyl ester** is primarily utilized as a linker in multi-step synthesis and bioconjugation strategies. The orthogonal nature of its two functional groups—a primary alcohol and a protected carboxylic acid—allows for sequential reactions. The hydroxyl group can be modified or activated for conjugation, while the t-butyl ester provides robust protection for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[1][2]





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Caption: Logical workflow illustrating the sequential functionalization and conjugation steps enabled by the orthogonal protecting groups of **Hydroxy-PEG12-t-butyl ester**.

### **Experimental Protocols**

The following are detailed methodologies for key experiments involving the use and modification of **Hydroxy-PEG12-t-butyl ester**.

## **Deprotection of the t-butyl Ester Group**

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid functionality using trifluoroacetic acid (TFA).

Materials:



- Hydroxy-PEG12-t-butyl ester
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Cold diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- Centrifuge

#### Procedure:

- Dissolve the **Hydroxy-PEG12-t-butyl ester** in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
- In a well-ventilated fume hood, add an equal volume of TFA to the DCM solution (creating a 1:1 DCM/TFA mixture).[3]
- Stir the reaction mixture at room temperature for 2-5 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the DCM and excess TFA by rotary evaporation.
- Dissolve the residue in a minimal amount of DCM.
- Precipitate the deprotected product by adding the solution dropwise to a stirred flask of cold diethyl ether.
- Collect the precipitate by centrifugation and decant the ether.
- Wash the product with cold diethyl ether two more times.



• Dry the final product, Hydroxy-PEG12-acid, under vacuum.

# **Reaction Setup** Dissolve Hydroxy-PEG12-t-butyl ester in DCM Add TFA (1:1 with DCM) Stir at room temperature for 2-5 hours Workup and Purification Rotary evaporation to remove solvent and excess TFA Dissolve residue in minimal DCM Precipitate product in cold diethyl ether Centrifuge and wash with cold ether Dry product under vacuum

#### Experimental Workflow for t-butyl Ester Deprotection

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Caption: Step-by-step workflow for the acid-catalyzed deprotection of the t-butyl ester group from **Hydroxy-PEG12-t-butyl ester**.

## Functionalization of the Hydroxyl Group (Example: Tosylation)

This protocol provides an example of how to functionalize the terminal hydroxyl group, in this case, by converting it to a tosylate. This activated intermediate can then be used for nucleophilic substitution reactions.

#### Materials:

- Hydroxy-PEG12-t-butyl ester
- · Anhydrous dichloromethane (DCM) or pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)
- Argon or Nitrogen atmosphere
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

#### Procedure:

- Dissolve **Hydroxy-PEG12-t-butyl ester** in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to 0°C in an ice bath.
- If using DCM, add TEA or DMAP (catalytic amount).
- Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) to the stirred solution.



- Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, guench the reaction by adding water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting Tosyl-PEG12-t-butyl ester by column chromatography on silica gel.

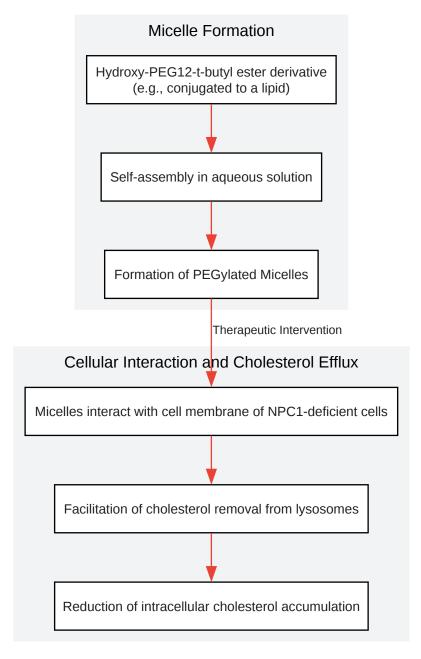
## Signaling Pathways and Biological Context

Currently, there is no direct evidence in the scientific literature of **Hydroxy-PEG12-t-butyl ester** being involved in specific intracellular signaling pathways. Its utility lies in its chemical properties as a linker to construct more complex molecules for biological applications. For instance, PEGylated compounds are extensively used in drug delivery to improve the pharmacokinetic profiles of therapeutic agents. The PEG chain can shield the drug from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.

A relevant application is in the formation of micelles for drug delivery. While not directly using Hydroxy-PEG12-t-butyl ester, a study by Brown et al. (2016) demonstrated that PEG-lipid micelles could enhance cholesterol efflux in a cellular model of Niemann-Pick Type C1 disease, a lysosomal storage disorder. In this context, the PEG linker is part of a larger amphiphilic molecule that self-assembles into micelles, which can then interact with cell membranes and facilitate the removal of accumulated cholesterol. The principles of using PEG linkers to create such drug delivery systems are directly applicable to derivatives of Hydroxy-PEG12-t-butyl ester.



#### Conceptual Application in Micelle-Mediated Cholesterol Efflux



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Caption: Conceptual workflow of how a derivative of **Hydroxy-PEG12-t-butyl ester** could be used in a drug delivery system to address cholesterol accumulation in a disease model.



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